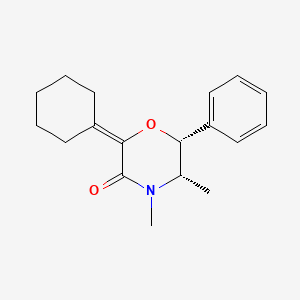
(5S,6R)-2-cyclohexylidene-4,5-dimethyl-6-phenylmorpholin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5S,6R)-2-cyclohexylidene-4,5-dimethyl-6-phenylmorpholin-3-one is a complex organic compound characterized by its unique morpholine ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5S,6R)-2-cyclohexylidene-4,5-dimethyl-6-phenylmorpholin-3-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Morpholine Ring: The initial step involves the formation of the morpholine ring through a cyclization reaction. This can be achieved by reacting a suitable amine with an epoxide under acidic or basic conditions.
Introduction of Substituents: The cyclohexylidene, dimethyl, and phenyl groups are introduced through a series of substitution reactions. These reactions often require the use of strong bases or acids as catalysts.
Final Cyclization: The final step involves the cyclization of the intermediate compounds to form the desired morpholin-3-one structure. This step may require specific reaction conditions, such as elevated temperatures and the presence of a dehydrating agent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above. Large-scale production typically requires the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
(5S,6R)-2-cyclohexylidene-4,5-dimethyl-6-phenylmorpholin-3-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically leads to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products
The major products formed from these reactions include ketones, carboxylic acids, alcohols, amines, and substituted morpholine derivatives.
Wissenschaftliche Forschungsanwendungen
(5S,6R)-2-cyclohexylidene-4,5-dimethyl-6-phenylmorpholin-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of (5S,6R)-2-cyclohexylidene-4,5-dimethyl-6-phenylmorpholin-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the compound’s interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cycloelatanene A and B: These compounds share a similar tricyclic structure and are also studied for their biological activities.
N-methylacetamide derivatives: These compounds have similar structural features and are used in various chemical and biological studies.
Uniqueness
(5S,6R)-2-cyclohexylidene-4,5-dimethyl-6-phenylmorpholin-3-one is unique due to its specific stereochemistry and the presence of multiple functional groups
Eigenschaften
CAS-Nummer |
402913-43-3 |
|---|---|
Molekularformel |
C18H23NO2 |
Molekulargewicht |
285.4 g/mol |
IUPAC-Name |
(5S,6R)-2-cyclohexylidene-4,5-dimethyl-6-phenylmorpholin-3-one |
InChI |
InChI=1S/C18H23NO2/c1-13-16(14-9-5-3-6-10-14)21-17(18(20)19(13)2)15-11-7-4-8-12-15/h3,5-6,9-10,13,16H,4,7-8,11-12H2,1-2H3/t13-,16-/m0/s1 |
InChI-Schlüssel |
ZTCBNNGVOHQGGV-BBRMVZONSA-N |
Isomerische SMILES |
C[C@H]1[C@H](OC(=C2CCCCC2)C(=O)N1C)C3=CC=CC=C3 |
Kanonische SMILES |
CC1C(OC(=C2CCCCC2)C(=O)N1C)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



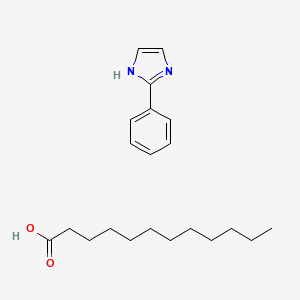
![Phosphonic acid, [phenyl[(phenylmethyl)amino]methyl]-, dimethyl ester](/img/structure/B14248042.png)
![2-[Di(prop-2-en-1-yl)amino]-6-phenyl-4H-1,3-oxazin-4-one](/img/structure/B14248050.png)
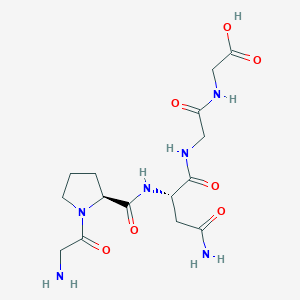

![4,4'-[Sulfinylbis(methylene)]diphenol](/img/structure/B14248061.png)
![Bis{2-[(E)-{[2-(propan-2-yl)phenyl]imino}methyl]phenyl}mercury](/img/structure/B14248071.png)
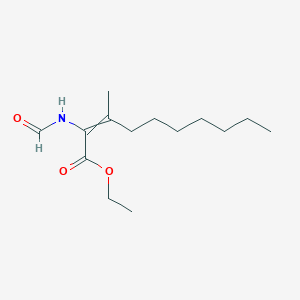

![Benzamide, 4-chloro-N-(4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]-](/img/structure/B14248093.png)
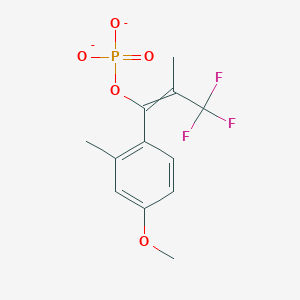

![ethyl 2-[(E)-pyrrolidin-1-yldiazenyl]-1H-indole-3-carboxylate](/img/structure/B14248110.png)
